molecular formula C22H27N3O2S B2917365 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide CAS No. 361166-15-6

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide

Cat. No.: B2917365
CAS No.: 361166-15-6
M. Wt: 397.54
InChI Key: GSZMKMFWOSTAGO-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically privileged motifs: the adamantane moiety, known for enhancing lipophilicity and metabolic stability, and the 1,3,4-thiadiazole ring, a nitrogen-sulfur heterocycle with demonstrated broad biological activity . The 1,3,4-thiadiazole scaffold is a recognized bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with nucleic acid replication in microbial and cancer cells . This molecular architecture, particularly the =N-C-S- linkage and the strong aromaticity of the thiadiazole ring, contributes to significant in vivo stability and low toxicity in higher vertebrates, making it a valuable scaffold for developing therapeutic candidates . The primary research applications of this compound are in the investigation of new antimicrobial and anticancer agents. Derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against a range of pathogenic bacteria and fungi, with some demonstrating higher efficacy than standard drugs, positioning them as valuable lead compounds for combating resistant infections . Furthermore, 1,3,4-thiadiazole derivatives have exhibited potent cytotoxic properties against various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The presence of the adamantyl group is a key structural feature, potentially improving cell membrane permeability and oral bioavailability due to its high lipophilicity . The compound's mechanism of action in anticancer research is often associated with the inhibition of specific enzymatic targets, such as carbonic anhydrases (CA-IX and CA-XII), or the disruption of tubulin polymerization . Researchers can utilize this compound as a key intermediate or a parent structure for further derivatization to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-27-18-6-4-17(5-7-18)19(26)25(2)21-24-23-20(28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZMKMFWOSTAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: Starting with adamantane-1-carbohydrazide, the compound is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.

    Attachment of the Benzamide Group: The thiadiazole derivative is further reacted with 4-ethoxy-N-methylbenzoyl chloride under suitable conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazole ring or the benzamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and structural properties may be useful in developing new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism by which N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the thiadiazole and benzamide groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to bind to enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and physical properties of the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound Name / ID R₁ (Position 5) R₂ (Position 2) Melting Point (°C) Yield (%) Key Features
Target Compound Adamantan-1-yl 4-ethoxy-N-methylbenzamide Not reported Not reported High lipophilicity, potential antiviral activity
5e 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74 Chlorinated aromatic substituent
5h Benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88 High yield, simple alkyl/aryl groups
6 Isoxazole-5-yl Benzamide 160 70 Isoxazole ring enhances π-stacking
8a 5-Acetyl-6-methyl-pyridin-2-yl Benzamide 290 80 Pyridine-acetyl hybrid, high thermal stability
Tebuthiuron 1,1-Dimethylethyl Dimethylurea Not reported Not reported Urea-based pesticide

Key Observations :

  • The adamantane group in the target compound confers significant steric bulk and lipophilicity compared to smaller substituents like benzylthio (5h ) or isoxazole (6 ). This may enhance membrane permeability but reduce solubility .
  • Compounds with acetamide side chains (e.g., 5e , 5h ) exhibit moderate melting points (132–170°C), whereas pyridine-acetyl hybrids (8a ) show exceptionally high melting points (290°C), suggesting stronger intermolecular interactions .
  • The target compound’s 4-ethoxy group may improve solubility relative to purely hydrophobic substituents in 5e or 5h .

Comparison :

  • The adamantane-thiadiazole synthesis requires harsh acidic conditions, whereas acetamide derivatives are more straightforward to functionalize .
  • Yields for adamantane derivatives are unreported but may be lower due to steric challenges during cyclization.

Structural and Crystallographic Insights

  • Crystal packing : In 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine , the thiadiazole ring is planar, with N–H⋯N hydrogen bonds forming supramolecular chains . This contrasts with pyridine-acetyl hybrids (8a ), where acetyl groups participate in stronger dipole interactions .
  • Software tools : Crystallographic data for similar compounds were refined using SHELXL () and visualized via ORTEP-3 (), highlighting the importance of these tools in structural analysis .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an adamantane moiety that contributes to its unique chemical properties. The presence of the thiadiazole ring enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study assessing various adamantane-linked thiadiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
5aHighModerateWeak
5bModerateLowHigh (C. albicans)
5cHighLowModerate

These results suggest that structural modifications significantly influence the biological activity of these compounds .

Anticancer Activity

The anti-proliferative effects of this compound were evaluated against various human tumor cell lines. The compound showed promising results in inhibiting cell proliferation:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)18.5

Molecular docking studies revealed that this compound could effectively bind to the active sites of key enzymes involved in cancer progression, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has been studied for its anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model in rats demonstrated a dose-dependent reduction in inflammation:

Dose (mg/kg)Edema Reduction (%)
1025
2045
5065

These findings underscore the compound's potential utility in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The adamantane structure enhances its binding affinity to proteins involved in various biological processes:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It interferes with cell cycle progression and induces apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Pathway : The compound inhibits pro-inflammatory cytokine production and modulates immune responses.

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